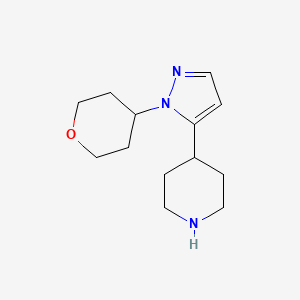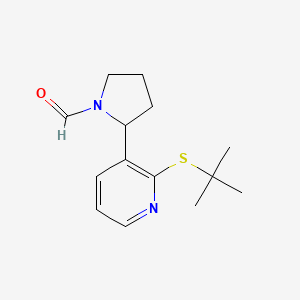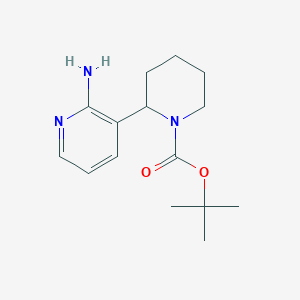
(4-Fluorophenyl)(5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Fluorophenyl)(5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl)methanamine is a compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorophenyl)(5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl)methanamine typically involves the formation of the triazole ring followed by the introduction of the fluorophenyl and pyridinyl groups. Common synthetic routes may include:
Cyclization Reactions: Formation of the triazole ring through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the fluorophenyl and pyridinyl groups via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions
(4-Fluorophenyl)(5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, (4-Fluorophenyl)(5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl)methanamine is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be used to study enzyme interactions and receptor binding due to its structural features.
Medicine
In medicinal chemistry, triazole derivatives are often explored for their potential as therapeutic agents, including antifungal, antibacterial, and anticancer properties.
Industry
In the industrial sector, such compounds may be used in the development of new materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (4-Fluorophenyl)(5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and fluorophenyl group may play crucial roles in binding to these targets, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- (4-Fluorophenyl)(5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl)methanamine
- (4-Chlorophenyl)(5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl)methanamine
Uniqueness
The unique combination of the fluorophenyl and pyridinyl groups in (4-Fluorophenyl)(5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl)methanamine may confer specific biological activities and binding affinities that distinguish it from similar compounds.
Properties
Molecular Formula |
C14H12FN5 |
|---|---|
Molecular Weight |
269.28 g/mol |
IUPAC Name |
(4-fluorophenyl)-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)methanamine |
InChI |
InChI=1S/C14H12FN5/c15-11-3-1-9(2-4-11)12(16)14-18-13(19-20-14)10-5-7-17-8-6-10/h1-8,12H,16H2,(H,18,19,20) |
InChI Key |
HFINSPIUUKOLNC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C2=NC(=NN2)C3=CC=NC=C3)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B11798326.png)











![6-Oxo-1,6-dihydro-[2,3'-bipyridine]-3-carbonitrile](/img/structure/B11798374.png)

